Valeric acid, 2-(p-bromophenyl)hydrazide
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Overview
Description
Valeric acid, 2-(p-bromophenyl)hydrazide is an organic compound with the molecular formula C11H15BrN2O. It is a derivative of valeric acid, where the hydrazide group is substituted with a p-bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Valeric acid, 2-(p-bromophenyl)hydrazide can be synthesized through the reaction of valeric acid with p-bromophenylhydrazine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Valeric acid, 2-(p-bromophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atom in the p-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Valeric acid, 2-(p-bromophenyl)hydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of valeric acid, 2-(p-bromophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromophenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Valeric acid, 2-(p-chlorophenyl)hydrazide
- Valeric acid, 2-(p-fluorophenyl)hydrazide
- Valeric acid, 2-(p-iodophenyl)hydrazide
Comparison
Valeric acid, 2-(p-bromophenyl)hydrazide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it suitable for various applications. The bromine atom’s size and electronegativity also influence the compound’s interactions with biological targets, potentially enhancing its biological activity .
Properties
CAS No. |
74305-99-0 |
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Molecular Formula |
C11H15BrN2O |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
N'-(4-bromophenyl)pentanehydrazide |
InChI |
InChI=1S/C11H15BrN2O/c1-2-3-4-11(15)14-13-10-7-5-9(12)6-8-10/h5-8,13H,2-4H2,1H3,(H,14,15) |
InChI Key |
IMZIWAIOBUZONR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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